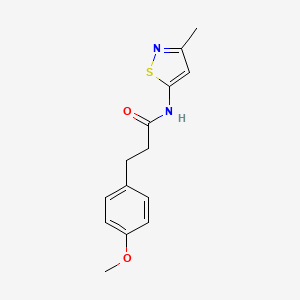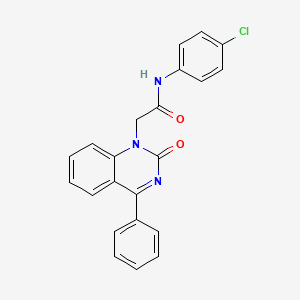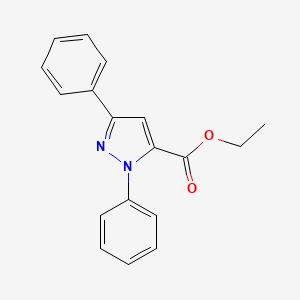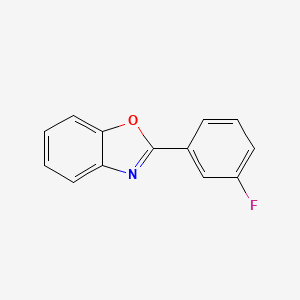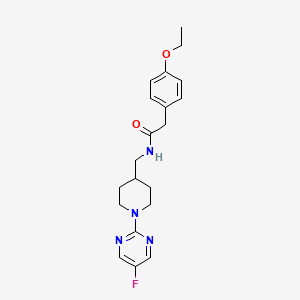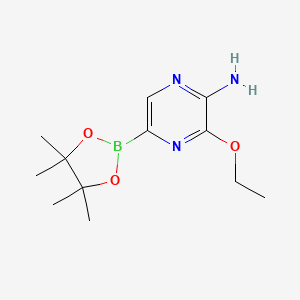![molecular formula C20H20N2O4S B2698094 N-benzyl-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide CAS No. 922991-28-4](/img/structure/B2698094.png)
N-benzyl-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzyl-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide” is a complex organic compound. It contains a benzamide moiety that is N-linked to a benzyl group . It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, benzamides can generally be synthesized through the direct condensation of carboxylic acids and amines . The presence of a furan ring suggests that a furan compound might be involved in the synthesis .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzamide moiety would contribute to the aromaticity of the compound, and the sulfamoyl group would likely introduce polarity .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition Benzamide derivatives incorporating sulfamoyl moieties, similar in structure to N-benzyl-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide, have been identified as potent inhibitors of human carbonic anhydrases (CAs). These compounds exhibit inhibitory activity against several human isoforms (hCA II, VII, and IX) in the low nanomolar or subnanomolar ranges. This property suggests potential applications in designing therapeutic agents for conditions where CA activity is implicated, such as glaucoma, epilepsy, and certain types of cancer (Abdoli et al., 2018).
Fluorescence Chemosensing A phenoxazine-based fluorescent chemosensor incorporating a furan-2-carboxamide group, similar to the furan component in this compound, has been developed for the detection of Cd2+ and CN− ions. This chemosensor can be applied in bio-imaging to detect these ions in live cells and zebrafish larvae, indicating its utility in environmental monitoring and biological research (Ravichandiran et al., 2020).
Polymer Synthesis and Applications N-substituted maleimide adducts of furan, through the reverse Diels-Alder reaction, provide a method for preparing maleimides, which are useful in the synthesis of functional polymers. These polymers have applications in various materials science domains, ranging from coatings to advanced composite materials (Narita et al., 1971).
Antimicrobial and Antiplasmodial Activities Compounds structurally related to this compound have been investigated for their antimicrobial properties. For instance, novel 1,2,4-triazole derivatives synthesized from N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted-benzamides demonstrated significant antibacterial and antifungal activity (Mange et al., 2013). Additionally, N-acylated furazan-3-amine derivatives showed promising activity against Plasmodium falciparum, suggesting potential applications in malaria treatment (Hermann et al., 2021).
Propriétés
IUPAC Name |
N-benzyl-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-22(15-18-8-5-13-26-18)27(24,25)19-11-9-17(10-12-19)20(23)21-14-16-6-3-2-4-7-16/h2-13H,14-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKJLKTWQYIBPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

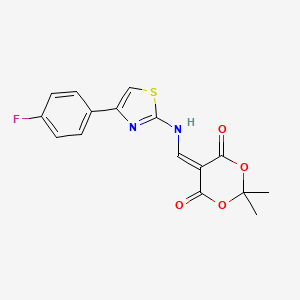
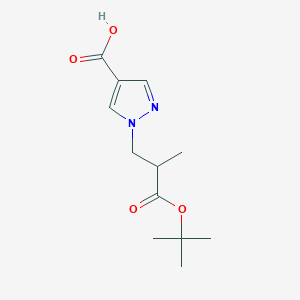
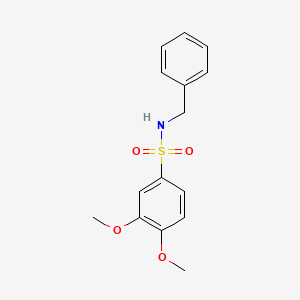
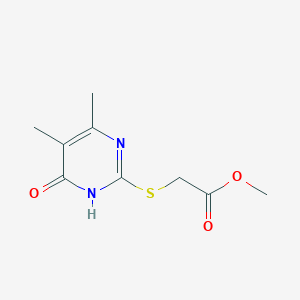
![(1S)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride](/img/no-structure.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2698016.png)
